molecular formula C14H15F3N2O4 B1328655 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-81-9

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1328655
M. Wt: 332.27 g/mol
InChI Key: HRGPJHCEEHVJCM-UHFFFAOYSA-N
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Description

The compound 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a trifluoromethylated 1-azaspiro[4.5]decane derivative. This class of compounds has garnered interest due to their potential in producing biologically active molecules and their unique chemical properties stemming from the trifluoromethyl group and the spirocyclic structure.

Synthesis Analysis

The synthesis of related trifluoromethylated 1-azaspiro[4.5]decanes has been achieved through copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides. This process involves cyclization and dearomatization, yielding the desired products in moderate to high yields with excellent regioselectivity and diastereoselectivity . Another synthesis route for a similar compound, 8-oxa-2-azaspiro[4.5]decane, utilizes commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the accessibility of starting materials for constructing such spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of 8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is characterized by the presence of a 1,4-dioxa-8-azaspiro[4.5]decane core, which is a type of spirocyclic compound where a nitrogen atom is incorporated into the ring system. The trifluoromethyl group and the nitro group attached to the phenyl ring contribute to the electron-withdrawing properties and could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Related fluorine-containing 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes have been synthesized by reacting polyfluorinated cyclohexa-2,5-dienones with nitrile oxides. These reactions occur at the carbonyl group, leading to diastereoisomeric mixtures in good yield . This suggests that the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is amenable to further functionalization through reactions at the carbonyl group.

Physical and Chemical Properties Analysis

The mass spectrometric analysis of 1,4-dioxa-8-azaspiro[4.5]decane has revealed a prominent peak at m/e 87, which is unusual given that ethylenedioxy ketals typically produce a fragment of m/e 86. The study proposed a mechanism for the formation of this unique fragment and provided evidence through deuterium labeling. This indicates that the compound has distinctive fragmentation patterns in mass spectrometry, which could be useful for its identification and structural analysis .

Scientific Research Applications

Structural Elucidation in Drug Development

  • A structural study of a related compound, BTZ043, demonstrates its potential as an antitubercular drug candidate. This compound crystallizes in the triclinic system, with two diastereomeric conformers related by pseudo inversion symmetry. Such structural elucidation is crucial in the development of new pharmaceuticals (Richter et al., 2022).

Application in Organic Synthesis

  • Copper-mediated intramolecular trifluoromethylation has been used to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This showcases the versatility of the compound in synthesizing complex organic structures with high regioselectivity and diastereoselectivity (Han et al., 2014).

Nonlinear Optical Material Development

  • 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices. Its synthesis, characterization, and optical properties, including second harmonic generation, have been studied, indicating its potential in the field of photonics and laser technology (Kagawa et al., 1994).

Mass Spectrometric Analysis

  • Mass spectrometric studies of 1,4-dioxa-8-azaspiro[4.5]decane have provided insights into the formation and structure of major fragments, which is vital for understanding the compound's behavior in various chemical contexts (Solomons, 1982).

Future Directions

Future studies on this compound could involve detailed synthesis and characterization, investigation of its reactivity, and potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

8-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4/c15-14(16,17)10-1-2-11(12(9-10)19(20)21)18-5-3-13(4-6-18)22-7-8-23-13/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGPJHCEEHVJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

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